2-(Trifluoromethoxy)pyridine-3-carboxylic acid
Overview
Description
2-(Trifluoromethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the particular derivative and its application.
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As a member of the trifluoromethylpyridines group, it’s known that these compounds have various applications in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-(Trifluoromethoxy)nicotinic acid: Another derivative of nicotinic acid with similar properties.
Uniqueness: 2-(Trifluoromethoxy)pyridine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDHRKJBUCYSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246057 | |
Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-92-1 | |
Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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